molecular formula C19H19N3O3S B11249546 3,4-dimethoxy-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)benzamide

3,4-dimethoxy-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)benzamide

Cat. No.: B11249546
M. Wt: 369.4 g/mol
InChI Key: PDPJHJANCNXOCK-UHFFFAOYSA-N
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Description

  • 3,4-dimethoxy-N-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)benzamide is a complex organic compound with a fused heterocyclic structure.
  • It contains a benzamide core linked to a tetrahydrobenzothienopyrimidine moiety, which contributes to its unique properties.
  • The compound’s chemical formula is C₁₈H₂₀N₂O₃S, and its systematic name reflects its substituents and ring fusion.
  • Preparation Methods

  • Chemical Reactions Analysis

    • Reactivity : The compound may undergo various reactions, including oxidation, reduction, and substitution.
    • Common Reagents and Conditions : These depend on the specific reaction type. For example, oxidation may involve reagents like potassium permanganate or chromic acid.
    • Major Products : The products formed will vary based on the reaction conditions and substituents. Detailed studies are needed to identify specific products.
  • Scientific Research Applications

    • Chemistry : Researchers explore its reactivity, structural modifications, and potential as a building block for novel compounds.
    • Biology and Medicine : Investigations focus on its biological activities, such as antimicrobial, antitumor, or anti-inflammatory effects.
    • Industry : Its applications in materials science, drug discovery, or agrochemicals are areas of interest.
  • Mechanism of Action

    • The compound’s mechanism likely involves interactions with specific molecular targets or pathways.
    • Further studies are necessary to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C19H19N3O3S

    Molecular Weight

    369.4 g/mol

    IUPAC Name

    3,4-dimethoxy-N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)benzamide

    InChI

    InChI=1S/C19H19N3O3S/c1-24-13-8-7-11(9-14(13)25-2)18(23)22-17-16-12-5-3-4-6-15(12)26-19(16)21-10-20-17/h7-10H,3-6H2,1-2H3,(H,20,21,22,23)

    InChI Key

    PDPJHJANCNXOCK-UHFFFAOYSA-N

    Canonical SMILES

    COC1=C(C=C(C=C1)C(=O)NC2=C3C4=C(CCCC4)SC3=NC=N2)OC

    Origin of Product

    United States

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